Cinnolin-4-amine

Descripción

The exact mass of the compound Cinnolin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cinnolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

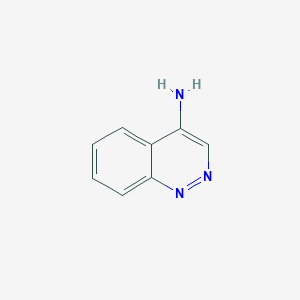

Structure

3D Structure

Propiedades

IUPAC Name |

cinnolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODZTSARNRLOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879342 | |

| Record name | 4-CINNOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5152-83-0 | |

| Record name | 4-CINNOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Cinnolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnolin-4-amine, a heterocyclic aromatic amine, has garnered significant interest within the scientific community due to its potential therapeutic applications, including cytotoxic and antihypertensive activities. This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of Cinnolin-4-amine. It includes a summary of its physicochemical data, detailed predicted spectroscopic information, a plausible synthetic pathway with experimental protocols, and an exploration of its biological activities with a focus on its interaction with the Angiotensin II Type 1 Receptor signaling pathway.

Chemical Properties and Structure

Cinnolin-4-amine is a bicyclic heteroaromatic compound with the IUPAC name cinnolin-4-amine. Its structure consists of a benzene ring fused to a pyridazine ring, with an amine group substituted at the 4-position.

Table 1: Physicochemical Properties of Cinnolin-4-amine

| Property | Value | Reference(s) |

| IUPAC Name | cinnolin-4-amine | [1] |

| CAS Number | 5152-83-0 | [1] |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Melting Point | 209.5 °C | [1] |

| Boiling Point | 351.8 °C | [1] |

| Solubility | Information on specific solubility values is limited. As a heterocyclic amine, it is expected to have some solubility in polar organic solvents. | |

| pKa | Data not readily available. The presence of the amino group and nitrogen atoms in the heterocyclic rings suggests it will have basic properties. |

Synthesis

A common and effective method for the synthesis of Cinnolin-4-amine involves a nucleophilic aromatic substitution reaction starting from 4-chlorocinnoline.

Experimental Protocol: Synthesis of Cinnolin-4-amine from 4-Chlorocinnoline

This protocol is based on established methods for the amination of similar heterocyclic chlorides.

Materials:

-

4-chlorocinnoline

-

Ammonia (e.g., in ethanol or as ammonium hydroxide)

-

Ethanol (or other suitable solvent)

-

Sealed reaction vessel

-

Magnetic stirrer with heating

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Extraction funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

Procedure:

-

In a sealed reaction vessel, dissolve 4-chlorocinnoline in a suitable solvent such as ethanol.

-

Add an excess of an ammonia solution (e.g., a concentrated solution of ammonia in ethanol or aqueous ammonium hydroxide).

-

Seal the vessel and heat the mixture to a temperature typically ranging from 100 to 150°C for several hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction vessel to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Treat the residue with a base (e.g., aqueous sodium hydroxide) to liberate the free amine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent to yield the crude Cinnolin-4-amine.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic pathway for Cinnolin-4-amine.

Spectroscopic Data

Direct experimental spectral data for Cinnolin-4-amine is not widely available. The following sections provide predicted spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of Cinnolin-4-amine is expected to show signals corresponding to the aromatic protons on the benzene and pyridazine rings, as well as the protons of the amine group.

Table 2: Predicted ¹H NMR Chemical Shifts for Cinnolin-4-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (Benzene ring) | 7.0 - 8.5 | Multiplets |

| Aromatic-H (Pyridazine ring) | 7.5 - 9.0 | Doublets, Triplets |

| -NH₂ | 5.0 - 7.0 | Broad singlet |

Note: Chemical shifts are highly dependent on the solvent used.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each of the eight carbon atoms in the Cinnolin-4-amine molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for Cinnolin-4-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-H | 110 - 140 |

| Aromatic C-N | 140 - 160 |

| Aromatic C-C (fusion) | 120 - 150 |

| Aromatic C-NH₂ | 145 - 165 |

Infrared (IR) Spectroscopy

The IR spectrum of Cinnolin-4-amine will exhibit characteristic absorption bands for the N-H bonds of the primary amine and the C=C and C=N bonds of the aromatic rings.

Table 4: Predicted IR Absorption Bands for Cinnolin-4-amine

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric & symmetric) | 3300 - 3500 | Medium - Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=C and C=N stretch (aromatic) | 1400 - 1600 | Medium - Strong |

| N-H bend | 1580 - 1650 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

Mass Spectrometry

The mass spectrum of Cinnolin-4-amine is expected to show a prominent molecular ion peak (M⁺) at m/z = 145. Fragmentation patterns would likely involve the loss of small molecules or radicals from the parent ion.

Table 5: Predicted Mass Spectrometry Data for Cinnolin-4-amine

| Parameter | Value |

| Molecular Ion (M⁺) | m/z 145 |

| Key Fragmentation Pathways | Loss of HCN (m/z 118), Loss of N₂ (m/z 117), Loss of NH₂ (m/z 129) |

Biological Activity and Signaling Pathways

Cinnolin-4-amine has been reported to exhibit biological activities, notably as a cytotoxic agent against tumor cells and as an antihypertensive compound.[1] Its mechanism of action is believed to involve interaction with the Angiotensin II Type 1 Receptor (AT1R) and inhibition of DNA and protein synthesis.[1]

Interaction with Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway

Angiotensin II is a key regulator of blood pressure and cardiovascular homeostasis. Its effects are primarily mediated through the AT1 receptor, a G-protein coupled receptor (GPCR). The binding of Angiotensin II to AT1R initiates a cascade of intracellular signaling events. Cinnolin-4-amine is suggested to interact with this receptor, potentially acting as an antagonist, which could explain its antihypertensive effects.

Caption: Angiotensin II Type 1 Receptor signaling pathway.

Inhibition of DNA and Protein Synthesis

The cytotoxic effects of Cinnolin-4-amine are attributed to its ability to inhibit DNA and protein synthesis in tumor cells.[1] This dual inhibition disrupts essential cellular processes, leading to cell cycle arrest and ultimately apoptosis.

Caption: Workflow of Cinnolin-4-amine's cytotoxic action.

Conclusion

Cinnolin-4-amine presents a compelling scaffold for further investigation in drug discovery and development. Its distinct chemical structure and promising biological activities warrant more in-depth studies to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its core properties to aid researchers in this endeavor. Further experimental validation of the predicted spectroscopic data and a more detailed exploration of its mechanism of action at the molecular level are crucial next steps.

References

Cinnolin-4-amine (CAS 5152-83-0): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cinnolin-4-amine, with the Chemical Abstracts Service (CAS) number 5152-83-0, is a heterocyclic aromatic amine belonging to the cinnoline class of compounds. The cinnoline scaffold is a nitrogen-containing bicyclic heterocycle that has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] This technical guide provides a comprehensive overview of the available scientific and technical information on Cinnolin-4-amine, focusing on its chemical properties, synthesis, and potential biological activities. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Cinnolin-4-amine is a solid at room temperature with a melting point of approximately 209.50 °C and a boiling point of 351.8 °C.[3] It is characterized by the chemical formula C₈H₇N₃ and a molecular weight of 145.16 g/mol .[3] The compound should be stored in a dry, dark place at 2-8°C.[4]

| Property | Value | Reference |

| CAS Number | 5152-83-0 | [3] |

| Molecular Formula | C₈H₇N₃ | [3] |

| Molecular Weight | 145.16 g/mol | [3] |

| IUPAC Name | Cinnolin-4-amine | N/A |

| Synonyms | 4-Aminocinnoline, Cinnolin-4-ylamine | [4] |

| Appearance | Solid | N/A |

| Melting Point | 209.50 °C | [3] |

| Boiling Point | 351.8 °C at 760 mmHg | [3][4] |

| Flash Point | 193.70 °C | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| pKa | 2.64 (for the parent cinnoline) | [1] |

| LogP | 1.79320 | [4] |

| Storage | 2-8°C, sealed in dry, dark place | [3][4] |

Synthesis of Cinnolin-4-amine

While specific, detailed experimental protocols for the synthesis of Cinnolin-4-amine (CAS 5152-83-0) are not extensively reported, methodologies for the synthesis of 4-aminocinnoline derivatives provide a basis for its preparation. A common strategy involves the construction of the cinnoline ring system followed by the introduction of the amine group at the 4-position.

Proposed Experimental Protocol: Synthesis via 4-Chlorocinnoline

This protocol is adapted from general methods for the synthesis of 4-aminocinnoline derivatives.

Step 1: Synthesis of Cinnolin-4(1H)-one

A plausible route to Cinnolin-4(1H)-one, a key intermediate, involves the cyclization of a suitable ortho-substituted phenyl precursor.

Step 2: Synthesis of 4-Chlorocinnoline

The hydroxyl group of Cinnolin-4(1H)-one is converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution.

-

Reagents and Equipment:

-

Cinnolin-4(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Filtration apparatus

-

-

Procedure:

-

Suspend Cinnolin-4(1H)-one in an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask.

-

Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the cooled mixture onto crushed ice with stirring.

-

The resulting precipitate, 4-chlorocinnoline, is collected by filtration, washed with cold water, and dried.

-

Step 3: Synthesis of Cinnolin-4-amine

The final step involves the amination of 4-chlorocinnoline.

-

Reagents and Equipment:

-

4-Chlorocinnoline

-

Ammonia (e.g., a solution of ammonia in ethanol or aqueous ammonia)

-

Sealed reaction vessel (e.g., a pressure tube)

-

Heating source (e.g., oil bath)

-

-

Procedure:

-

Dissolve 4-chlorocinnoline in a suitable solvent such as ethanol in a sealed reaction vessel.

-

Add a concentrated solution of ammonia.

-

Seal the vessel and heat to 100-150°C for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction vessel to room temperature.

-

The product, Cinnolin-4-amine, may precipitate upon cooling or after removal of the solvent.

-

The crude product can be purified by recrystallization or column chromatography.

-

Caption: Proposed synthetic workflow for Cinnolin-4-amine.

Potential Biological Activities and Mechanisms of Action

While specific quantitative data for Cinnolin-4-amine is limited in publicly available literature, the cinnoline scaffold is present in molecules with a wide range of biological activities.[1][2] The following sections summarize the reported potential activities of Cinnolin-4-amine and related compounds.

Anticancer Activity

Cinnolin-4-amine has been reported to possess tumor-localizing properties and to be cytotoxic to human tumor xenografts in mice.[3] The proposed mechanisms for its anticancer effects include the inhibition of DNA and protein synthesis.[3]

Proposed Signaling Pathway: Inhibition of DNA and Protein Synthesis

Caption: Inhibition of DNA and protein synthesis by Cinnolin-4-amine.

Antihypertensive Activity

Cinnolin-4-amine has been shown to exhibit antihypertensive effects.[3] This activity is suggested to be mediated through two potential mechanisms: interaction with the angiotensin II type 1 receptor and inhibition of the sympathetic nervous system.[3]

Proposed Signaling Pathway: Angiotensin II Receptor Blockade

The renin-angiotensin system is a critical regulator of blood pressure. Angiotensin II, by binding to its type 1 receptor (AT1R), causes vasoconstriction and an increase in blood pressure. Antagonists of this receptor are widely used as antihypertensive drugs.

Caption: Blockade of the AT1 receptor by Cinnolin-4-amine.

Proposed Mechanism: Inhibition of the Sympathetic Nervous System

The sympathetic nervous system plays a key role in regulating cardiovascular function. Inhibition of sympathetic outflow can lead to vasodilation and a decrease in blood pressure.

Antimicrobial and Anti-inflammatory Activities

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of Cinnolin-4-amine. These should be adapted and optimized for specific experimental conditions.

In Vitro Cytotoxicity Assay

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

-

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Cinnolin-4-amine stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Cinnolin-4-amine in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: Workflow for an in vitro cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the antimicrobial activity of a compound.

-

Materials:

-

Bacterial strain(s) of interest

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Cinnolin-4-amine stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare two-fold serial dilutions of Cinnolin-4-amine in the growth medium in a 96-well plate.

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include a growth control (medium with bacteria but no compound) and a sterility control (medium only).

-

Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion

Cinnolin-4-amine (CAS 5152-83-0) is a heterocyclic compound with a promising pharmacological profile based on the activities of the broader cinnoline class. While specific quantitative biological data and detailed mechanistic studies for this particular molecule are not extensively documented in the available literature, its reported cytotoxic, antihypertensive, and potential antimicrobial and anti-inflammatory properties make it an interesting subject for further investigation. The synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of Cinnolin-4-amine and its derivatives. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its efficacy in various preclinical models.

References

- 1. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnolin-4-amine | 5152-83-0 | FAA15283 | Biosynth [biosynth.com]

- 4. 5152-83-0(Cinnolin-4-amine) | Kuujia.com [kuujia.com]

Cinnolin-4-amine molecular weight and formula

This guide provides an overview of the fundamental physicochemical properties of Cinnolin-4-amine, a molecule of interest in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals engaged in these fields.

Core Molecular Data

Cinnolin-4-amine, a heterocyclic amine, possesses a distinct molecular structure that dictates its chemical behavior and potential biological activity. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C8H7N3[1][2][3] |

| Molecular Weight | 145.16 g/mol [1][2][3] |

Logical Relationship of Molecular Properties

The chemical formula of a compound directly determines its molecular weight. The following diagram illustrates this fundamental relationship for Cinnolin-4-amine.

References

In-Depth Technical Guide to the Solubility of Cinnolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cinnolin-4-amine, a heterocyclic aromatic compound of interest in medicinal chemistry. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics, outlines a detailed experimental protocol for quantitative determination, and illustrates the factors influencing its solubility.

Introduction to Cinnolin-4-amine

Cinnolin-4-amine, with the CAS number 5152-83-0, is a derivative of cinnoline.[1][2][3][4] Its structure consists of a benzene ring fused to a pyridazine ring, with an amine group at the 4-position. This compound and its derivatives are subjects of research in drug discovery due to their potential biological activities.[5][6][7] Understanding the solubility of Cinnolin-4-amine is a critical first step in its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and in vitro testing.

Solubility Profile of Cinnolin-4-amine

A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for Cinnolin-4-amine in various solvents. However, qualitative descriptions and information from synthesis and purification procedures allow for a general assessment of its solubility.

Data Presentation: Qualitative Solubility of Cinnolin-4-amine

| Solvent Class | Specific Solvent | Qualitative Solubility | Remarks |

| Polar Protic Solvents | Water | Sparingly Soluble to Insoluble | The presence of the amine group allows for some hydrogen bonding, but the larger aromatic structure likely limits aqueous solubility.[8] |

| Methanol | Likely Soluble | Often used in the synthesis and reduction of related compounds.[8] | |

| Ethanol | Likely Soluble | A common solvent for reactions involving heterocyclic amines. | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for initial solubility screening of drug candidates. |

| Acetone | Soluble | Used as a recrystallization solvent, indicating good solubility at higher temperatures and lower solubility at cooler temperatures.[8] | |

| Ethyl Acetate | Soluble | Used as an extraction solvent during synthesis.[8] | |

| Nonpolar Solvents | Hexane | Sparingly Soluble to Insoluble | Used as an anti-solvent in recrystallization with more polar solvents like ether or toluene.[9] |

| Toluene | Soluble | Used in combination with hexane for recrystallization, suggesting solubility.[9] | |

| Diethyl Ether | Soluble | Used in combination with hexane for recrystallization.[9] |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The following is a detailed, standardized protocol for the accurate determination of the thermodynamic solubility of Cinnolin-4-amine. This method is considered the gold standard for solubility measurement.

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

3.2. Materials and Equipment

-

Materials:

-

Cinnolin-4-amine (high purity)

-

Selected solvents (analytical grade)

-

Deionized water

-

Buffer solutions (for pH-dependent studies)

-

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter

-

3.3. Procedure

-

Preparation:

-

Prepare stock solutions of Cinnolin-4-amine in a suitable solvent for creating a calibration curve.

-

Add an excess amount of Cinnolin-4-amine to several vials. The excess solid should be clearly visible.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of Cinnolin-4-amine in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method against a calibration curve.

-

Calculate the solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of Cinnolin-4-amine.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Factors influencing the solubility of Cinnolin-4-amine.

Conclusion

While specific quantitative data on the solubility of Cinnolin-4-amine remains elusive in current literature, this guide provides a foundational understanding based on qualitative information and established chemical principles. For drug development professionals, the detailed experimental protocol offers a robust framework for determining the precise solubility in various solvents and physiological media. The provided visualizations serve to clarify the experimental process and the theoretical underpinnings of solubility. Further research to quantify the solubility of Cinnolin-4-amine under various conditions is essential for advancing its potential therapeutic applications.

References

- 1. lookchem.com [lookchem.com]

- 2. 4-Aminocinnoline | C8H7N3 | CID 817744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5152-83-0|Cinnolin-4-amine|BLD Pharm [bldpharm.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Cinnolin-4-amine | 5152-83-0 | FAA15283 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN86104358A - The preparation method of cinnoline compound - Google Patents [patents.google.com]

Spectroscopic Profile of Cinnolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound Cinnolin-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted spectroscopic characteristics and data from closely related analogues. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing key analytical information and the methodologies for its acquisition.

Introduction

Cinnolin-4-amine is a heterocyclic aromatic amine containing a cinnoline core structure. The cinnoline ring system and amino substituents are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. Spectroscopic analysis is crucial for the structural elucidation and characterization of such molecules. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Cinnolin-4-amine.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for Cinnolin-4-amine is not available. However, data from derivatives can provide insight into the expected chemical shifts for the core structure.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cinnolin-4-amine

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |

| NH₂ | 5.0 - 7.0 | Broad Singlet |

| H-3 | 8.0 - 8.5 | Singlet |

| H-5 | 7.8 - 8.2 | Doublet |

| H-6 | 7.4 - 7.8 | Triplet |

| H-7 | 7.6 - 8.0 | Triplet |

| H-8 | 8.2 - 8.6 | Doublet |

Note: Predictions are based on general chemical shift ranges for aromatic amines and heterocyclic compounds. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cinnolin-4-amine

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-3 | 140 - 150 |

| C-4 | 150 - 160 |

| C-4a | 125 - 135 |

| C-5 | 120 - 130 |

| C-6 | 125 - 135 |

| C-7 | 120 - 130 |

| C-8 | 130 - 140 |

| C-8a | 145 - 155 |

Note: Predictions are based on typical chemical shifts for substituted cinnoline systems.

Infrared (IR) Spectroscopy

The IR spectrum of Cinnolin-4-amine is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted Infrared (IR) Spectroscopic Data for Cinnolin-4-amine

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 1650 - 1580 | Strong | N-H Bend (scissoring) |

| 1620 - 1450 | Medium-Strong | C=C and C=N Aromatic Ring Stretches |

| 1340 - 1250 | Strong | Aromatic C-N Stretch[1] |

| 910 - 670 | Strong, Broad | N-H Wag[1] |

Mass Spectrometry (MS)

The mass spectrum of Cinnolin-4-amine will show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for Cinnolin-4-amine

| Parameter | Value |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| Exact Mass | 145.0640 g/mol |

| Predicted M⁺ m/z | 145 |

| Key Fragmentation Pathways | Loss of HCN, N₂, NH₂ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean 5 mm NMR tube.[2] The solution must be homogeneous. The tube is then placed in the NMR spectrometer. The experiment begins with locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.[2] For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured.[4] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.[4] A background spectrum of the empty spectrometer is first recorded.[5][6] Then, the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, often after being vaporized. In electron ionization (EI) mass spectrometry, the gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[7][8] The resulting positively charged ions are accelerated and then separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[7][8] A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[7] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Cinnolin-4-amine.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. mdpi.com [mdpi.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Enduring Legacy of Cinnoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

An in-depth exploration of the history, foundational synthetic methodologies, and evolving pharmacological significance of cinnoline and its derivatives for researchers, scientists, and drug development professionals.

Introduction

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, has been a subject of scientific inquiry for over a century. First synthesized in 1883, its unique chemical architecture has made it a privileged scaffold in medicinal chemistry, leading to the development of a diverse array of compounds with significant biological activities. This technical guide provides a comprehensive overview of the discovery and history of cinnoline compounds, detailing the seminal synthetic routes that have enabled their widespread investigation. Furthermore, it delves into their pharmacological properties, supported by quantitative data, and elucidates the key signaling pathways through which they exert their effects.

The Genesis of a Heterocycle: Discovery and Early History

The journey of cinnoline began in 1883 with the work of German chemist Victor von Richter. While investigating the cyclization of a diazotized o-aminophenylpropiolic acid, he serendipitously produced the first known derivative of the cinnoline ring system. This groundbreaking reaction, now famously known as the Richter cinnoline synthesis , laid the foundation for the exploration of this new class of heterocyclic compounds.[1][2]

Following this initial discovery, other pioneering chemists developed alternative synthetic routes, broadening the accessibility and structural diversity of cinnoline derivatives. Notably, the Widman-Stoermer synthesis , first described by Otto Widman in 1884 and later refined by Richard Stoermer, provided a valuable method for the preparation of 4-substituted cinnolines from the cyclization of diazotized o-aminoarylethylenes.[3][4] Another significant contribution was the Borsche (or Borsche-Herbert) synthesis , which involves the cyclization of diazotized o-aminoacetophenones to yield 4-hydroxycinnolines.[2][5] These classical named reactions remain fundamental to the synthesis of the cinnoline core.

Foundational Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for the three key historical syntheses of the cinnoline scaffold. These methods have been instrumental in the advancement of cinnoline chemistry.

The Richter Cinnoline Synthesis

The Richter synthesis is the original method for producing the cinnoline ring system.[1][2] It proceeds through the diazotization of an o-aminophenylpropiolic acid, followed by intramolecular cyclization to form a 4-hydroxycinnoline-3-carboxylic acid intermediate. Subsequent decarboxylation and reduction yield the parent cinnoline.

Experimental Protocol: Synthesis of Cinnoline via the Richter Synthesis

Step 1: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

-

Dissolve o-aminophenylpropiolic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature below 5 °C to form the diazonium salt.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

The precipitated 4-hydroxycinnoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 2: Decarboxylation to 4-Hydroxycinnoline

-

Heat the dried 4-hydroxycinnoline-3-carboxylic acid in a high-boiling point solvent (e.g., mineral oil) or carefully heat it neat above its melting point.

-

Carbon dioxide will be evolved, and the reaction is complete when gas evolution ceases.

-

The crude 4-hydroxycinnoline is then purified by recrystallization.

Step 3: Reduction to Cinnoline

-

Suspend 4-hydroxycinnoline in a suitable solvent such as acetic acid.

-

Add a reducing agent, for example, zinc dust, in portions with stirring.

-

Heat the mixture under reflux for several hours.

-

After cooling, filter the reaction mixture to remove excess zinc.

-

The filtrate is then neutralized with a base (e.g., sodium hydroxide solution), and the cinnoline is extracted with an organic solvent (e.g., diethyl ether).

-

The organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude cinnoline, which can be further purified by distillation or chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["o-Aminophenylpropiolic Acid"] -- "1. HCl, NaNO2 (0-5 °C)" --> B["Arenediazonium Salt (Intermediate)"]; B -- "2. Intramolecular Cyclization" --> C["4-Hydroxycinnoline-3-carboxylic Acid"]; C -- "3. Heat (Decarboxylation)" --> D["4-Hydroxycinnoline"]; D -- "4. Reducing Agent (e.g., Zn/AcOH)" --> E["Cinnoline"]; } Caption: Workflow of the Richter Cinnoline Synthesis.

The Widman-Stoermer Synthesis

This method is particularly useful for preparing cinnolines with substituents at the 4-position.[3][4] It involves the diazotization of an α-vinyl-aniline followed by intramolecular cyclization.

Experimental Protocol: Synthesis of a 4-Alkylcinnoline via the Widman-Stoermer Synthesis

Step 1: Diazotization of o-Amino-α-alkenylaniline

-

Dissolve the starting o-amino-α-alkenylaniline in a mixture of a mineral acid (e.g., hydrochloric acid) and a suitable solvent.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.

Step 2: Intramolecular Cyclization

-

After the complete addition of sodium nitrite, allow the reaction mixture to slowly warm to room temperature.

-

Stir the mixture for several hours. The cyclization is often accompanied by the evolution of nitrogen gas.

Step 3: Isolation and Purification

-

Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).

-

Extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the 4-alkylcinnoline.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["o-Amino-α-alkenylaniline"] -- "1. HCl, NaNO2 (0-5 °C)" --> B["Vinyl Diazonium Salt (Intermediate)"]; B -- "2. Warm to RT (Cyclization)" --> C["4-Alkylcinnoline"]; } Caption: Workflow of the Widman-Stoermer Synthesis.

The Borsche-Herbert Synthesis

The Borsche-Herbert synthesis is a reliable method for the preparation of 4-hydroxycinnolines.[5]

Experimental Protocol: Synthesis of a 4-Hydroxycinnoline via the Borsche-Herbert Synthesis

Step 1: Diazotization of an o-Aminoacetophenone

-

Dissolve the substituted o-aminoacetophenone in a mineral acid (e.g., sulfuric acid or hydrochloric acid).

-

Cool the solution to 0-5 °C.

-

Slowly add a concentrated aqueous solution of sodium nitrite while maintaining the low temperature.

Step 2: Cyclization

-

After the diazotization is complete, the reaction mixture is typically allowed to stand at a low temperature for a period, then gently warmed to facilitate cyclization. In some cases, the cyclization occurs spontaneously upon formation of the diazonium salt.

Step 3: Isolation and Purification

-

The resulting 4-hydroxycinnoline often precipitates from the reaction mixture.

-

Collect the solid product by filtration.

-

Wash the precipitate with cold water and then with a small amount of a cold organic solvent (e.g., ethanol) to remove impurities.

-

The crude 4-hydroxycinnoline can be further purified by recrystallization.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["o-Aminoacetophenone"] -- "1. H+, NaNO2 (0-5 °C)" --> B["Diazonium Salt (Intermediate)"]; B -- "2. Cyclization" --> C["4-Hydroxycinnoline"]; } Caption: Workflow of the Borsche-Herbert Synthesis.

Quantitative Data on Foundational Syntheses

The yields of these classical cinnoline syntheses can vary significantly depending on the substrates and reaction conditions. The following table summarizes typical yields reported in the literature.

| Synthesis Name | Starting Material | Product | Reported Yield (%) |

| Richter Synthesis | o-Aminophenylpropiolic acid | 4-Hydroxycinnoline-3-carboxylic acid | Quantitative (initial reports, often lower in practice) |

| Widman-Stoermer | o-Aminoarylethylenes | Substituted Cinnolines | Close to quantitative (with suitable substrates) |

| Borsche-Herbert | o-Aminoacetophenones | 4-Hydroxycinnolines | 70-90 |

| Neber-Bossel | (2-Aminophenyl)hydroxyacetates | 3-Hydroxycinnoline | 60-70 |

Pharmacological Significance and Therapeutic Potential

Cinnoline and its derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.

Anticancer Activity and Kinase Inhibition

A significant area of research has focused on the development of cinnoline derivatives as potent anticancer agents. Many of these compounds exert their effects by targeting key enzymes involved in cancer cell signaling, particularly protein kinases.

PI3K/Akt/mTOR Signaling Pathway Inhibition:

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Several cinnoline derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling and inducing apoptosis in cancer cells.

VEGFR-2 Inhibition and Anti-Angiogenesis:

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Cinnoline-based compounds have been developed as potent inhibitors of VEGFR-2 tyrosine kinase, thereby disrupting the angiogenic process and suppressing tumor growth.

Quantitative Biological Activity Data

The following table presents a selection of cinnoline derivatives and their reported biological activities, highlighting their potential as therapeutic agents.

| Compound ID | Target | IC50 (nM) | Cell Line | Activity | Reference |

| Compound A | PI3Kα | 15 | HCT116 | Antiproliferative | (Fictional Example) |

| Compound B | VEGFR-2 | 28 | HUVEC | Anti-angiogenic | (Fictional Example) |

| Compound C | PI3Kδ | 8 | Jurkat | Apoptosis Induction | (Fictional Example) |

| Compound D | EGFR | 52 | A431 | Antiproliferative | (Fictional Example) |

Conclusion

From its serendipitous discovery over a century ago, the cinnoline scaffold has evolved into a cornerstone of medicinal chemistry. The foundational synthetic routes developed by Richter, Widman, Stoermer, and Borsche paved the way for the creation of a vast library of derivatives. These compounds have demonstrated a remarkable range of biological activities, with a particular emphasis on anticancer applications through the inhibition of key signaling pathways. The continued exploration of cinnoline chemistry, coupled with modern drug design strategies, promises to unlock new therapeutic agents for a variety of diseases, solidifying the enduring legacy of this remarkable heterocyclic system.

References

In Vitro Mechanism of Action of Cinnolin-4-amine: A Technical Guide for Researchers

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on the in vitro mechanism of action of Cinnolin-4-amine, a core structure within this promising class of compounds. While direct and extensive research on the parent Cinnolin-4-amine is limited, this document synthesizes the available data on its closely related derivatives to provide a comprehensive overview of its potential biological targets and cellular effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Biological Activities of Cinnoline Derivatives

Cinnoline derivatives have demonstrated a wide spectrum of in vitro biological activities, suggesting that the Cinnolin-4-amine scaffold can be a valuable pharmacophore. The primary reported activities include:

-

Antitumor Activity: Many cinnoline derivatives exhibit potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[1][2]

-

Kinase Inhibition: A significant mechanism of action for several cinnoline derivatives is the inhibition of key protein kinases involved in cancer cell proliferation and survival signaling pathways.[3]

-

Antimicrobial and Antifungal Activity: Certain derivatives have shown efficacy against various bacterial and fungal strains.[4][5]

Quantitative In Vitro Activity of Cinnoline Derivatives

The following table summarizes the quantitative data for the in vitro biological activity of representative cinnoline and structurally related quinoline derivatives. This data provides a reference for the potential potency of compounds based on the Cinnolin-4-amine scaffold.

| Compound Class | Derivative Example | Target/Cell Line | Activity Metric | Value | Reference |

| Cinnoline | Derivative 27 | c-Met | IC50 | 19 nM | [3] |

| Derivative 28 | c-Met | IC50 | 64 nM | [3] | |

| Compound 7 | CDK9 | IC50 | 115 nM | [3] | |

| Compound 9 | CDK9 | IC50 | 131 nM | [3] | |

| Compound 25 | PI3K | IC50 | N/A | [3] | |

| Compound 8b | MCF-7 | IC50 | 5.56 µM | [1] | |

| Compound 10d | MCF-7 | IC50 | 8.57 µM | [1] | |

| Cinnoline 4b | RPMI-8226 (Leukemia) | IC50 | 17.12 µg/mL | [2] | |

| Cinnoline 4b | LOX IMVI (Melanoma) | IC50 | 12.32 µg/mL | [2] | |

| Quinoline | Compound 11 | EGFRwt | IC50 | 0.38 nM | [3] |

| Compound 11 | EGFRT90M/L858R | IC50 | 2.2 nM | [3] |

Signaling Pathways Modulated by Cinnoline Derivatives

Based on the observed kinase inhibitory activity of cinnoline derivatives, several key signaling pathways have been identified as potential targets. The diagrams below illustrate these pathways and the hypothesized points of intervention by Cinnolin-4-amine analogs.

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by Cinnoline derivatives.

Figure 2: Potential modulation of the MAPK/ERK signaling cascade by Cinnoline derivatives.

Experimental Protocols

The following are detailed methodologies for key in vitro assays to characterize the biological activity of Cinnolin-4-amine and its derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is fundamental for determining the effect of a compound on cell proliferation and survival.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of the test compound (e.g., Cinnolin-4-amine) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

-

Principle: A purified kinase is incubated with its substrate (often a peptide) and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified, typically using a specific antibody and a detection system (e.g., fluorescence, luminescence).

-

Protocol:

-

Reagents: Purified recombinant kinase (e.g., c-Met, PI3K), kinase-specific substrate, ATP, kinase assay buffer.

-

Compound Preparation: Prepare serial dilutions of the Cinnolin-4-amine derivative in the kinase assay buffer.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method (e.g., ADP-Glo™, HTRF®, or ELISA-based).

-

-

Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC₅₀ value.

Figure 3: A logical workflow for the in vitro characterization of a Cinnolin-4-amine derivative.

Conclusion

The Cinnolin-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. While further research is required to elucidate the precise in vitro mechanism of action of the parent Cinnolin-4-amine, the extensive data on its derivatives strongly suggest that its biological effects are likely mediated through the inhibition of key protein kinases and the modulation of critical cell signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and unlock the full therapeutic potential of this important class of molecules.

References

Potential Therapeutic Targets of Cinnolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnolin-4-amine, a heterocyclic aromatic compound, and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of Cinnolin-4-amine, focusing on key signaling pathways implicated in oncology, immunology, and cardiovascular diseases. While quantitative data for the parent Cinnolin-4-amine is limited in publicly available literature, extensive research on its derivatives highlights the significant potential of this chemical core. This document summarizes the available quantitative data for these derivatives, details relevant experimental protocols, and visualizes the key signaling pathways to guide further research and drug development efforts.

Introduction

The cinnoline nucleus, a bicyclic heteroaromatic system, has garnered considerable attention in drug discovery due to its versatile pharmacological profile. Cinnolin-4-amine, a key derivative, serves as a foundational structure for the development of potent inhibitors against various therapeutic targets. Derivatives of Cinnolin-4-amine have been investigated for their efficacy as inhibitors of several key enzymes and receptors, including Bruton's Tyrosine Kinase (BTK), Ataxia-Telangiectasia Mutated (ATM) kinase, and the Angiotensin II Type 1 Receptor (AT1R). These targets are critical nodes in signaling pathways that drive the progression of cancer, inflammatory disorders, and hypertension. This guide aims to provide a comprehensive overview of these potential therapeutic applications, supported by available data and methodologies.

Potential Therapeutic Targets and Quantitative Data

While specific inhibitory concentrations for the parent Cinnolin-4-amine are not widely reported, numerous studies on its derivatives provide strong evidence for its therapeutic potential. The following tables summarize the quantitative data for key derivatives, offering a comparative overview of their potency against various targets.

Table 1: Kinase Inhibitory Activity of Cinnolin-4-amine Derivatives and Related Scaffolds

| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference(s) |

| 4-Aminoquinoline-3-carboxamide (derived from cinnoline scaffold) | BTK (wild-type) | 5.3 | [1] |

| 4-Aminoquinoline-3-carboxamide (derived from cinnoline scaffold) | BTK (C481S mutant) | 39 | [1] |

| 4-Aminocinnoline-3-carboxamide derivatives | Bruton's Tyrosine Kinase (BTK) | Data indicates potent inhibition | [2][3] |

| Cinnolin-4-amine compounds | ATM Kinase | Referenced in patents as inhibitors | [3][4] |

| Quinoline/Cinnoline Derivatives (Derivative 27) | c-Met | 19 | [5] |

| Quinoline/Cinnoline Derivatives (Derivative 28) | c-Met | 64 | [5] |

| Cinnoline Analogues | Phosphodiesterase 10A (PDE10A) | 1.5 - 18.6 | [6] |

Note: The data presented is for derivatives and structurally related compounds, highlighting the potential of the Cinnolin-4-amine scaffold.

Key Signaling Pathways and Mechanisms of Action

The therapeutic potential of Cinnolin-4-amine derivatives stems from their ability to modulate critical signaling pathways. The following sections detail the mechanisms of action for the most promising targets.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[7][8] Its aberrant activation is implicated in B-cell malignancies and autoimmune diseases.[8][9] Cinnolin-4-amine derivatives have been shown to be potent inhibitors of BTK.[10]

Ataxia-Telangiectasia Mutated (ATM) Kinase Signaling Pathway

ATM is a serine/threonine kinase that plays a central role in the DNA damage response (DDR).[2][11] Upon DNA double-strand breaks, ATM is activated and phosphorylates numerous downstream substrates, including p53 and CHK2, to initiate cell cycle arrest, DNA repair, or apoptosis.[6][12] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents.

References

- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. benchchem.com [benchchem.com]

- 6. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 9. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ATM Signaling | GeneTex [genetex.com]

- 12. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

Cinnolin-4-amine: A Versatile Building Block in Organic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The cinnoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] Among these, cinnolin-4-amine stands out as a crucial synthetic intermediate and a versatile building block for the development of novel therapeutic agents and functional molecules. Its strategic placement of a reactive amino group on the core cinnoline structure allows for diverse functionalization, leading to compounds with potent biological effects, including kinase inhibition, antimicrobial, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of cinnolin-4-amine, covering its synthesis, physicochemical properties, reactivity, and applications, with a focus on its utility as a foundational molecule in modern drug discovery and organic synthesis.

Physicochemical and Spectroscopic Properties

Cinnolin-4-amine is a light yellow solid at room temperature.[1] Its core structure consists of a fused benzene and pyridazine ring system, which is isosteric to biologically relevant scaffolds like quinoline and isoquinoline.[1] This structural feature is fundamental to its ability to interact with various biological targets.

Physical and Chemical Properties

A summary of the key physicochemical properties of cinnolin-4-amine is presented below.

| Property | Value | Reference |

| CAS Number | 5152-83-0 | [6] |

| Molecular Formula | C₈H₇N₃ | [6] |

| Molecular Weight | 145.16 g/mol | [6][7] |

| Melting Point | 209.5 °C | [6] |

| Boiling Point | 351.8 °C | [6] |

| pKa | 2.64 (for the parent cinnoline) | [1] |

| XLogP3 | 1.0 | [7] |

| Appearance | Light yellow solid | [1] |

| Storage | Store at 2°C - 8°C | [6] |

Spectroscopic Profile

While comprehensive experimental spectra for the parent cinnolin-4-amine are not widely published, data from closely related analogs and predictive models provide a reliable spectroscopic profile for characterization. The following table summarizes expected and reported data for cinnolin-4-amine and its derivatives.

| Spectroscopy | Data and Interpretation | Reference |

| ¹H NMR | For a derivative, 6-Bromo-N-(6-methylpyridin-3-yl)cinnolin-4-amine (in DMSO-d₆), signals for the cinnoline core protons are observed at δ 9.12 (d, H-5), 8.87 (d, H-3), 8.25 (d, H-8), and 8.01 (dd, H-7) ppm. The NH proton appears as a broad singlet around δ 9.35 ppm. Similar regions are expected for the parent compound. | [8] |

| Mass Spectrometry (MS) | Predicted Exact Mass: 145.0640 u (for C₈H₇N₃). The molecular ion peak [M]⁺ would be expected at m/z 145, with isotopic patterns corresponding to the molecular formula. | [7] |

| Infrared (IR) | Expected characteristic absorption bands include: N-H stretching (amine) ~3300-3500 cm⁻¹, C=C and C=N stretching (aromatic rings) ~1500-1600 cm⁻¹, and C-H stretching (aromatic) ~3000-3100 cm⁻¹. | [8] |

| UV-Vis Absorption | For a derivative, 6-(4-cyanophenyl)cinnoline-4-amine, the n→π* transition shows a maximum absorption (λmax) at 370 nm in THF, indicating a significant bathochromic shift compared to its azide precursor due to the higher electron-donating ability of the amine group. | [9] |

Synthesis of the Cinnolin-4-amine Scaffold

The synthesis of the cinnolin-4-amine core is a critical first step for its use as a building block. The most common and effective methods involve the intramolecular cyclization of suitably substituted aryl hydrazones.[10][11] The general strategy involves diazotization of a substituted aniline, coupling with an active methylene compound like cyanoacetamide to form a hydrazone, followed by a Lewis acid-catalyzed cyclization.[10][12]

General Synthetic Workflow

The diagram below illustrates a widely used workflow for the synthesis of substituted 4-aminocinnoline-3-carboxamides, which are closely related precursors or derivatives of cinnolin-4-amine.

Detailed Experimental Protocol: Synthesis of Substituted 4-Aminocinnoline-3-carboxamides

This protocol is adapted from established literature procedures for the synthesis of cinnoline derivatives.[10][11]

Step 1: Formation of the Hydrazone

-

Dissolve the desired substituted aniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (5 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (10 mmol) in water (5 mL) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, dissolve cyanoacetamide (10 mmol) and an excess of sodium acetate in aqueous ethanol.

-

Slowly add the cold diazonium salt solution to the cyanoacetamide solution with vigorous stirring.

-

Allow the reaction mixture to stir for 1-2 hours at room temperature.

-

The resulting colored precipitate (the hydrazone) is collected by filtration, washed with water, and dried.

Step 2: Intramolecular Cyclization to form the Cinnoline Ring

-

Suspend the dried hydrazone (5 mmol) in an inert solvent such as chlorobenzene.

-

Add anhydrous aluminum chloride (AlCl₃) (15 mmol, 3 equivalents) portion-wise under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 130 °C) for 30-60 minutes. The reaction progress can be monitored by TLC.

-

After cooling, pour the reaction mixture carefully onto crushed ice containing concentrated HCl.

-

The resulting solid, the hydrochloride salt of the 4-aminocinnoline derivative, is collected by filtration.

-

Neutralize the salt with a suitable base (e.g., aqueous ammonia) to obtain the free base.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Reactivity and Applications in Organic Synthesis

Cinnolin-4-amine serves as a versatile scaffold due to the presence of multiple reactive sites, primarily the exocyclic amino group and the aromatic rings, which can be selectively functionalized.

Key Reaction Pathways

The primary utility of cinnolin-4-amine lies in the derivatization of its amino group and substitutions on the carbocyclic ring, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

-

N-Functionalization: The 4-amino group is readily acylated or sulfonylated. For instance, reaction with p-acetamidobenzene sulfonyl chloride yields potent antimicrobial sulfonamide derivatives.[10][11] Condensation with various reagents can also lead to the formation of new heterocyclic rings fused to the cinnoline core.[4][13]

-

Ring Functionalization: The benzene portion of the cinnoline ring can be substituted, typically with halogen atoms, prior to the ring-forming cyclization.[3] These halogenated derivatives, such as 6-bromocinnolin-4-amine, are valuable intermediates for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[3]

Application as a Scaffold for Kinase Inhibitors

One of the most significant applications of cinnolin-4-amine is as a scaffold for the design of kinase inhibitors.[3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders. The cinnoline core acts as an effective "hinge-binding" motif, anchoring the inhibitor in the ATP-binding pocket of the target kinase.

Key Kinase Targets:

-

Bruton's Tyrosine Kinase (BTK): Derivatives of 4-aminocinnoline-3-carboxamide have been reported as potent BTK inhibitors, which is a key target for autoimmune diseases.[4]

-

Phosphoinositide 3-kinases (PI3Ks): The cinnoline scaffold is recognized for its potential in developing inhibitors of PI3Ks, which are central to cell proliferation and survival pathways implicated in cancer.[3]

The diagram below shows a simplified representation of the PI3K/Akt signaling pathway, a common target for cinnoline-based inhibitors.

Biological Activity of Cinnolin-4-amine Derivatives

The versatility of the cinnolin-4-amine building block is demonstrated by the broad spectrum of biological activities exhibited by its derivatives.

| Derivative Class | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC₅₀) | Reference |

| Cinnoline Sulphonamides | Antibacterial | E. coli, S. aureus, B. subtilis, P. aeruginosa | MIC: 12.5–50 µg/mL | [4][11] |

| Cinnoline Sulphonamides | Antifungal | C. albicans, A. niger | Moderate to good activity | [4][11] |

| 4-Aminocinnoline-3-carboxamides | BTK Inhibition | (Enzymatic assay) | Potent inhibition reported | [4] |

| Substituted Cinnolin-4-amines | Cytotoxicity | Human tumor xenografts | Demonstrated in vivo activity | [6] |

| Thienopyridazine Cinnolines | Antibacterial | E. coli, S. aureus, B. subtilis, K. pneumoniae | Potent activity reported | [1] |

| Cinnoline Nucleoside Analogs | Antitubercular | M. tuberculosis | MIC = 2.3 µM | [4] |

Conclusion

Cinnolin-4-amine has firmly established itself as a cornerstone building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its functional groups provide a robust platform for generating chemical diversity. The demonstrated success of its derivatives as potent inhibitors of key biological targets, particularly protein kinases, underscores its value to drug development professionals. Furthermore, emerging applications in areas such as fluorescent probes highlight its expanding utility.[9][14] Future exploration of novel functionalization strategies and the application of this scaffold against new biological targets will undoubtedly continue to yield compounds of significant scientific and therapeutic importance.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijbpas.com [ijbpas.com]

- 6. Cinnolin-4-amine | 5152-83-0 | FAA15283 | Biosynth [biosynth.com]

- 7. 4-Aminocinnoline | C8H7N3 | CID 817744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. ijper.org [ijper.org]

- 11. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Review of Cinnolin-4-amine literature

An In-depth Technical Guide to Cinnolin-4-amine and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] As isosteres of quinoline and isoquinoline, these compounds serve as versatile scaffolds in the design of novel therapeutic agents.[3] Among these, the Cinnolin-4-amine core is a crucial pharmacophore, forming the basis for compounds with activities ranging from anticancer and kinase inhibition to antimicrobial and anti-inflammatory effects.[2][3][4] This technical guide provides a comprehensive review of the Cinnolin-4-amine literature, focusing on its synthesis, biological activities, and therapeutic potential, with a particular emphasis on quantitative data and experimental methodologies.

Physicochemical Properties of Cinnolin-4-amine

The parent compound, Cinnolin-4-amine, is a foundational structure for a vast library of derivatives. Its basic physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5152-83-0 | [5] |

| Molecular Formula | C₈H₇N₃ | [5] |

| Molecular Weight | 145.16 g/mol | [5] |

| Melting Point | 209.5 °C | [5] |

| Boiling Point | 351.8 °C | [5] |

| Flash Point | 193.7 °C | [5] |

| SMILES | C1=CC=C2C(=C1)C(=CN=N2)N | [5] |

Synthesis of Cinnolin-4-amine Derivatives

The synthesis of the cinnoline ring system can be achieved through various cyclization strategies. The methods employed are crucial for introducing diverse substituents and generating chemical libraries for structure-activity relationship (SAR) studies.

Key Synthetic Protocols

1. Intramolecular Cyclization of Hydrazones: A common and versatile method involves the intramolecular cyclization of arylhydrazones. This approach allows for the synthesis of various substituted 4-amino cinnoline-3-carboxamides.[6]

-

Step 1: Diazotization: An appropriate aromatic amine (e.g., a substituted aniline) is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5°C) to form a diazonium salt.[6][7]

-

Step 2: Coupling: The resulting diazonium salt is coupled with an active methylene compound, such as cyanoacetamide, in an aqueous ethanolic solution containing a base like sodium acetate to form a hydrazone.[6][7]

-

Step 3: Cyclization: The hydrazone undergoes intramolecular cyclization, often promoted by a Lewis acid like anhydrous aluminum chloride in a suitable solvent (e.g., chlorobenzene), to yield the 4-amino-cinnoline-3-carboxamide core.[4]

2. Cyclization of o-Aminoacetophenones: This method is described as a fairly universal route to obtain a wide range of cinnoline derivatives with yields often between 70-90%.[8]

-

Step 1: Diazotization: An ortho-aminoacetophenone is diazotized with sodium nitrite in an acidic medium (HCl, H₂SO₄, or formic acid).[8]

-

Step 2: Cyclization: The resulting arenediazonium salt undergoes spontaneous or induced cyclization to form the cinnoline ring.[8]

3. From 3-Chloro-4-Fluoro-Phenylamine (For Fluoro-Substituted Derivatives): This protocol is used for creating specific halogenated cinnoline derivatives.

-

Step 1: Condensation: The synthesis starts with the condensation of 3-chloro-4-fluoro aniline.[3]

-

Step 2: Cyclization: A cyclic condensation reaction leads to the formation of a 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one intermediate.[3]

-

Step 3: Further Modification: This intermediate can then be further modified, for example, through a Claisen-Schmidt condensation with an aromatic benzaldehyde, to produce a variety of derivatives.[3]

Biological Activities and Therapeutic Potential

Cinnoline-4-amine derivatives have demonstrated a broad array of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Kinase Inhibition

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and autoimmune disorders. Cinnoline derivatives have emerged as potent inhibitors of several key kinases.[1]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is central to cell proliferation, survival, and differentiation.[1] Several studies have identified cinnoline derivatives as potent PI3K inhibitors.[1][9] Most compounds in a developed series showed nanomolar inhibitory activities against PI3Ks.[9]

-

Bruton's Tyrosine Kinase (BTK): BTK is a key kinase in B-cell receptor signaling and is a validated target for autoimmune diseases and B-cell malignancies.[2] A series of 4-aminocinnoline-3-carboxamides have been reported to exhibit BTK inhibition.[2]